molecular formula C16H15ClN4OS2 B10994005 2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B10994005
M. Wt: 378.9 g/mol
InChI Key: JYIAPKPROIFWLO-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with the following chemical formula:

    C21H26ClN3O2\text{C}_{21}\text{H}_{26}\text{ClN}_3\text{O}_2C21​H26​ClN3​O2​

    .
  • It contains a thiazole ring, a chlorophenyl group, and a 1,3,4-thiadiazole moiety.
  • The compound’s structure suggests potential biological activity, making it interesting for scientific research.
  • Preparation Methods

      Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce. custom synthesis in research labs is feasible.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions due to its functional groups (chlorophenyl, thiadiazole, and thiazole).

      Common Reagents and Conditions:

      Major Products: These depend on reaction conditions, but potential products include derivatives with modified functional groups.

  • Scientific Research Applications

      Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).

      Medicine: Assessing its pharmacological properties (e.g., anti-inflammatory, antiviral, or anticancer effects).

      Industry: Exploring its use as a starting material for other compounds.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, enzymes, receptors).
    • Further research is needed to elucidate the precise pathways and biological effects.
  • Remember that while I’ve provided an overview, detailed research articles would offer more comprehensive insights

    Properties

    Molecular Formula

    C16H15ClN4OS2

    Molecular Weight

    378.9 g/mol

    IUPAC Name

    2-(2-chlorophenyl)-4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide

    InChI

    InChI=1S/C16H15ClN4OS2/c1-8(2)14-20-21-16(24-14)19-13(22)12-9(3)18-15(23-12)10-6-4-5-7-11(10)17/h4-8H,1-3H3,(H,19,21,22)

    InChI Key

    JYIAPKPROIFWLO-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C(C)C

    Origin of Product

    United States

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